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Compound of Interest

Compound Name: Isobutyl propionate

Cat. No.: B1201936

The data presented herein is typically acquired using a standard gas chromatography-mass
spectrometry (GC-MS) system or by direct infusion into a mass spectrometer. A representative
experimental protocol is outlined below.

1.1 Sample Preparation and Introduction: A dilute solution of isobutyl propionate in a volatile
solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the
mass spectrometer via a heated gas chromatograph for separation and volatilization, or directly
via a heated probe.

1.2 lonization: The gaseous isobutyl propionate molecules are bombarded with a high-energy
electron beam, typically at 70 electron volts (eV).[1] This process ejects an electron from the
molecule, forming a positively charged molecular ion (M*e), which is a radical cation.

1.3 Mass Analysis: The newly formed molecular ion and any subsequent fragment ions are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).

1.4 Detection: An electron multiplier or similar detector records the abundance of each ion at its
specific m/z value, generating the mass spectrum.

Mass Spectrum and Data Analysis

The electron ionization mass spectrum of isobutyl propionate is characterized by several key
fragment ions. The molecular ion peak at m/z 130 is often of very low abundance or absent
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entirely, which is common for aliphatic esters.

Quantitative Fragmentation Data

The prominent ions observed in the EI mass spectrum of isobutyl propionate are summarized
below. The data is compiled from various spectral databases.[1][2][3]

Mass-to-Charge Relative Intensity Proposed lon Fragmentation

Ratio (m/z) (%) Structure Pathway

29 ~14-28% [C2Hs]* a-cleavage
Secondary

41 ~12% [CsHs]* fragmentation of

isobutyl group

McLafferty
56 ~28-43% [CaHs]*e Rearrangement

(neutral loss product)

57 100% (Base Peak) [C2HsCO]* / [CaHo]* a-cleavage
McLafferty
74 ~1-2% [C3HeO2]*e
Rearrangement
Rearrangement
75 ~7-11% [C3H702]*
product
87 ~9-13% [M - CsHs]* Loss of allyl radical
130 Low / Not Observed [C7H1402]*e Molecular lon

Core Fragmentation Pathways

The fragmentation of the isobutyl propionate molecular ion is dominated by two primary
mechanisms: alpha (a) cleavage and the McLafferty rearrangement.

Alpha (a) Cleavage

Alpha cleavage is the scission of a bond adjacent to the functional group. For esters, this
occurs on either side of the carbonyl group.
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o Formation of the Propionyl Cation (m/z 57): The most favorable a-cleavage involves the
breaking of the C-O bond, leading to the formation of the stable acylium ion (propionyl
cation). This fragment is responsible for the base peak at m/z 57.

Formation of the Isobutyl Cation

(m/z 57): Cleavage of the bond between the carbonyl

carbon and the oxygen of the isobutyl group can lead to the formation of the isobutyl cation.

This cation has the same nomin
the intensity of the base peak at

al mass as the propionyl cation and therefore contributes to
m/z 57.

Formation of the Ethyl Cation (m/z 29): Cleavage of the C-C bond alpha to the carbonyl

group results in the loss of a neutral COzR radical and the formation of an ethyl cation.

Alpha (a) Cleavage Pathways
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Caption: Primary a-cleavage pathways of the isobutyl propionate molecular ion.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds
possessing a y-hydrogen atom on a sufficiently long alkyl chain. Isobutyl propionate meets
this requirement. The process involves a six-membered ring transition state, leading to the
transfer of a y-hydrogen to the carbonyl oxygen and subsequent cleavage of the 3-bond.

This rearrangement results in the elimination of a neutral alkene (isobutylene, CsHs, mass =
56) and the formation of a radical cation of propanoic acid at m/z 74. The eliminated
iIsobutylene can also be detected as a radical cation at m/z 56.[4]
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Caption: The McLafferty rearrangement pathway for isobutyl propionate.
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Conclusion

The mass spectrum of isobutyl propionate is defined by a dominant base peak at m/z 57,
resulting from a-cleavage to form the stable propionyl and isobutyl cations. Additional
significant peaks at m/z 56, 41, and 29 arise from the McLafferty rearrangement and
subsequent fragmentation of the alkyl and acyl portions of the molecule. The molecular ion at
m/z 130 is typically weak or absent. These characteristic fragmentation patterns provide a
reliable fingerprint for the identification of isobutyl propionate in mass spectrometry-based
analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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